
(5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane” is an organic compound that is used in the manufacture of photovoltaic devices due to its ability to enhance solar cell efficiency . It is also used in the construction of a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers .
Synthesis Analysis
The synthesis of this compound involves a process where compound 2 is dissolved in THF at -78℃ and n-BuLi is added dropwise under a nitrogen atmosphere .Molecular Structure Analysis
The molecular structure of this compound is complex. It is part of a larger molecule, poly [(2,6- (4,8-bis (5- (2-ethylhexyl)thiophen-2-yl)benzo [1,2- b :4,5- b ′]dithiophene)- co - (1,3-di (5-thiophene-2-yl)-5,7-bis (2-ethylhexyl)benzo [1,2- c :4,5- c ′]dithiophene-4,8-dione)] (PBDB-T), which is a donor–acceptor copolymer widely used as a donor material in high-efficiency organic solar cells .Chemical Reactions Analysis
This compound is involved in a sulfide oxidation tuning approach in 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT) for constructing a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers .Aplicaciones Científicas De Investigación
Sulfide Oxidation Tuning
This compound is used in sulfide oxidation tuning for constructing a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups. This approach demonstrates the potential of A1–A2-type copolymer to supersede the D–A-type copolymer and A–A-type homopolymer .
Organic Solar Cells
It serves as a donor in the synthesis of conjugated terpolymers for organic solar cells. These terpolymers are investigated for their efficiency and stability, which are crucial for the development of solar energy technology .
Mecanismo De Acción
Target of Action
It’s known that similar compounds are used in the construction ofpolymeric photocatalysts for hydrogen evolution by water splitting .
Mode of Action
The compound interacts with its targets through a sulfide oxidation tuning approach . This involves constructing a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups . The sulfone group can act as an electron-output site due to its strong electron-withdrawing ability .
Biochemical Pathways
The compound is involved in the photocatalytic hydrogen evolution pathway . This pathway is crucial for the conversion of solar energy into chemical energy, a process that has drawn tremendous research interest in recent years .
Result of Action
The compound’s action results in high photocatalytic activities . For instance, the resulting polymer, PBDTTS-1SO, displayed high photocatalytic activities of 97.1 mmol h−1 g−1 and 473 μmol h−1 (6 mg) under visible-light illumination . It also had an apparent quantum yield exceeding 18% at a wavelength of 500 nm .
Action Environment
The action, efficacy, and stability of (5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane are influenced by various environmental factors. For instance, the compound’s photocatalytic activity is dependent on the presence of light, particularly visible-light illumination .
Direcciones Futuras
The future directions of this compound involve its use in the construction of a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers. These copolymers have shown potential in superseding the D–A-type copolymer and A–A-type homopolymer . This presents an alternative material design strategy to boost photocatalytic efficiency .
Propiedades
IUPAC Name |
[5-(2-ethylhexyl)thiophen-2-yl]-trimethylstannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19S.3CH3.Sn/c1-3-5-7-11(4-2)10-12-8-6-9-13-12;;;;/h6,8,11H,3-5,7,10H2,1-2H3;3*1H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLFNZXYTOTLNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=CC=C(S1)[Sn](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28SSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


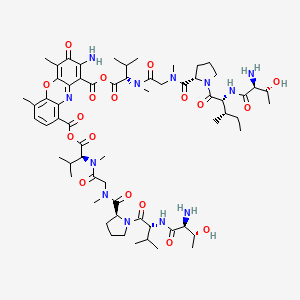

![5-[(3S,8R,9S,10R,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B579766.png)
![4-Hydroxy-3-[[4-hydroxy-3-[[2-[methyl(octadecyl)amino]-5-sulfophenyl]carbamoyl]naphthalen-1-yl]diazenyl]benzoic acid](/img/structure/B579768.png)
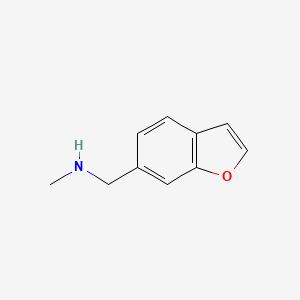

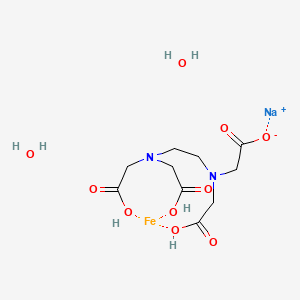
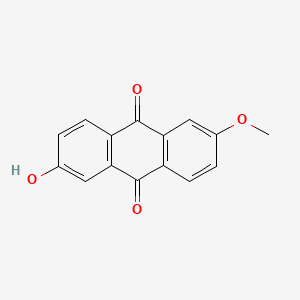

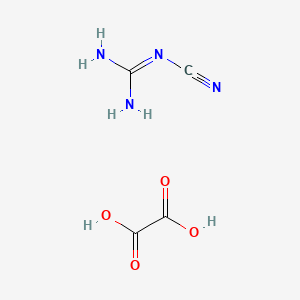


![Cyclopropa[3,4]cyclopenta[1,2-c]pyridine](/img/structure/B579781.png)